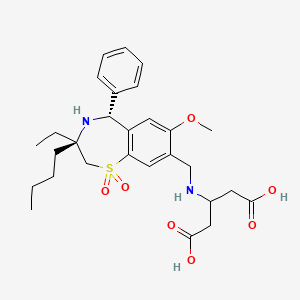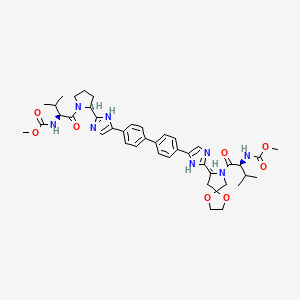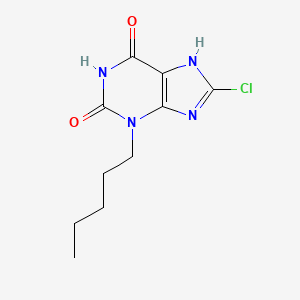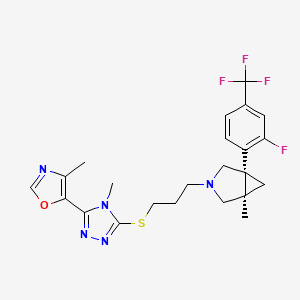
GSK-598809
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK598809 is a selective D(3)R antagonist recently progressed in Phase I trials. GSK-598809 may decrease the rewarding effects of contextual cues associated with drug intake preclinically, which may reduce drug craving in humans.
Applications De Recherche Scientifique
GSK-598809 and Glycogen Synthase Kinase 3 (GSK-3)
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes. GSK-598809, by targeting GSK-3, plays a role in several key biological pathways. Research indicates that GSK-3 is a crucial regulator in processes like glycogen metabolism, cell cycle regulation, proliferation, and neurological functions. Its inhibition or modulation can significantly impact these pathways, highlighting the therapeutic potential of GSK-598809 in various diseases and conditions.
Role in Cellular Signal Transduction : GSK-3 is a key element in signal transduction, impacting cellular responses to different stimuli. It is highly active in resting cells and is primarily regulated through inhibition. The peculiar preference of GSK-3 for primed substrates makes it unique among protein kinases, suggesting a specialized role in cellular mechanisms (Doble & Woodgett, 2003).
Involvement in Metabolic Regulation and Diabetes : GSK-3 has emerged as a significant player in glucose homeostasis, making it a potential target for diabetes treatment. The enzyme’s intricate role in metabolic processes and insulin resistance underscores the therapeutic promise of GSK-598809 in managing diabetes (Macaulay & Woodgett, 2008).
Applications in Neurology and Psychiatry : Dysregulation of GSK-3 pathways is associated with neurological and psychiatric disorders. The enzyme's isoform-selective roles in brain development and function, as evidenced in various animal models, make GSK-598809 a potential agent for therapeutic interventions in these areas (Kaidanovich‐Beilin & Woodgett, 2011).
Impact on Immune Response and Inflammation : GSK-3β, a form of GSK-3, plays a crucial role in regulating the inflammatory response. Inhibition of GSK-3β can mitigate organ injury and dysfunction caused by inflammatory stimuli, suggesting a therapeutic role for GSK-598809 in diseases associated with inflammation (Dugo et al., 2005).
Regenerative Medicine Applications : In regenerative dentistry, GSK-3 antagonists like GSK-598809 have shown potential in promoting tissue repair. They facilitate the activation and differentiation of local stem cells, thus aiding in the physiological self-repair of damaged oral tissues (Tatullo et al., 2019).
Propriétés
Numéro CAS |
1310803-30-5 |
|---|---|
Nom du produit |
GSK-598809 |
Formule moléculaire |
C23H25F4N5OS |
Poids moléculaire |
495.54 |
Nom IUPAC |
5-(5-((3-((1S,5R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-5-methyl-3-azabicyclo(3.1.0)hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole |
InChI |
InChI=1S/C23H25F4N5OS/c1-14-18(33-13-28-14)19-29-30-20(31(19)3)34-8-4-7-32-11-21(2)10-22(21,12-32)16-6-5-15(9-17(16)24)23(25,26)27/h5-6,9,13H,4,7-8,10-12H2,1-3H3/t21-,22+/m0/s1 |
Clé InChI |
BAFWBNHYBAXTSE-FCHUYYIVSA-N |
SMILES |
CC1=C(C2=NN=C(SCCCN3C[C@@]4(C5=CC=C(C(F)(F)F)C=C5F)C[C@@]4(C)C3)N2C)OC=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK-598809; GSK598809; GSK 598809; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




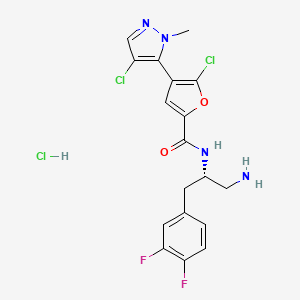
![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)
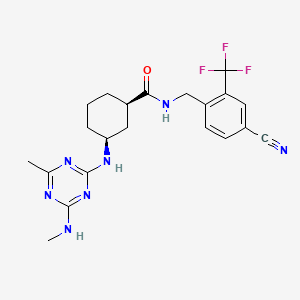
![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
